molecular formula C8H5FN2O3 B1399759 3-Fluoro-5-methoxy-4-nitrobenzonitrile CAS No. 1137869-92-1

3-Fluoro-5-methoxy-4-nitrobenzonitrile

Cat. No.: B1399759
CAS No.: 1137869-92-1
M. Wt: 196.13 g/mol
InChI Key: RMIUUPBNJHYNJG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3. It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of 3-fluoro-5-methoxybenzonitrile. The nitration reaction is carried out by mixing the starting material with concentrated nitric acid and sulfuric acid, controlling the temperature and reaction time to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-4-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-methoxy-4-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-4-nitrobenzonitrile depends on its application. In chemical reactions, the functional groups (fluoro, methoxy, and nitro) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluoro group can influence the compound’s stability and reactivity, while the methoxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxy-5-nitrobenzonitrile: Similar structure but different positioning of functional groups.

    3-Fluoro-4-nitrobenzonitrile: Lacks the methoxy group.

    3-Fluoro-5-nitrobenzonitrile: Lacks the methoxy group.

    2-Fluoro-5-nitrobenzonitrile: Different positioning of the fluoro and nitro groups

Uniqueness

3-Fluoro-5-methoxy-4-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-fluoro-5-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIUUPBNJHYNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728472
Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-92-1
Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxy-4-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

Into a microwave vial was added 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.75 g, 7.00 mmol), Pd(PPh3)4 (1.132 g, 0.9798 mmol), and zinc cyanide (0.8222 g, 7.002 mmol). The vial was sealed, and then DMF (28 mL) was added. The vial was evacuated and purged with N2 gas (3 times). The reaction mixture was irradiated on the microwave for 3-5 minutes at 150° C. The reaction mixture was quenched with water (30 mL) and then extracted with EtOAc (60 mL). The organic layer was washed with water (30 mL), brine (2×20 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil. The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→55:45) as eluent to yield the desired product as a light yellow solid 1.15 g (84% yield). 1H NMR (CDCl3, 400 MHz): δ=4.01 (s, 3 H), 7.14 (t, J=1.52 Hz, 1 H), 7.19 (dd, J=8.21, 1.39 Hz, 1 H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.132 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
0.8222 g
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.5 g, 6 mmol), and CuCN (698 mg, 7.8 mmol) in 10 mL of DMF was heated in a sealed tube at 160° C. overnight. It was then cooled down, diluted to ethyl acetate, washed by brine and water. The organic extract was dried and concentrated to a red solid (1 g, 85%) which was used for next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 4.01 (s, 3H) 7.14 (s, 1H) 7.17 (d, J=8 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
698 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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